1,2,4-Trimethylbenzene

Trimellitic Anhydride Synthesis Catalytic Oxidation Plasticizer Intermediates

1,2,4-Trimethylbenzene is the exclusive industrial feedstock for trimellitic anhydride (TMA) synthesis via air oxidation. Only the 1,2,4-isomer yields TMA—the 1,3,5- and 1,2,3-isomers may introduce oxidation inhibitors. Mandate >98% isomer purity with paraffin <2 wt% to prevent yield inhibition. Require GC CoA confirming absence of close-boiling C9 aromatics. Note: NIOSH REL 25 ppm—fourfold stricter than xylene (100 ppm)—necessitating upgraded engineering controls. Bulk and research quantities available.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 95-63-6
Cat. No. B165218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethylbenzene
CAS95-63-6
SynonymsPseudocumene, aysm-Trimethylbenzene, psi-Cumene, Pseudocumol, as-Trimethylbenzene
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C
InChIInChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3
InChIKeyGWHJZXXIDMPWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.006 % (NIOSH, 2016)
4.74e-04 M
0.057 mg/mL at 25 °C
Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether
In water, 57 mg/L at 25 °C
Solubility in water: very poor
0.006%

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trimethylbenzene (CAS 95-63-6) Procurement: Compound Class and Core Properties Overview


1,2,4-Trimethylbenzene (pseudocumene, CAS 95-63-6) is a C9 aromatic hydrocarbon belonging to the trimethylbenzene isomer family, with methyl substituents at the 1-, 2-, and 4-positions of the benzene ring [1]. Occurring naturally in coal tar and petroleum at approximately 3% abundance [1], this colorless flammable liquid exhibits a density of 0.8761 g/cm³ at 20°C, a melting point of −43.78°C, and a boiling point range of 169–171°C [1]. The compound is nearly insoluble in water (0.057 g/L at 25°C) but readily soluble in organic solvents including ethanol, benzene, and ether [2]. Its commercial significance derives primarily from its role as the exclusive industrial feedstock for trimellitic anhydride production via air oxidation, a process for which feed purity is a critical cost and yield determinant [3].

1,2,4-Trimethylbenzene: Why In-Class Compounds Cannot Be Interchanged Without Quantified Risk


Substituting 1,2,4-trimethylbenzene with its closest structural analogs—the 1,3,5- and 1,2,3-isomers—introduces verifiable failures in both industrial performance and safety compliance. Industrially, the separation of 1,2,4- and 1,3,5-trimethylbenzene by conventional distillation is exceptionally difficult due to their near-identical boiling points, yet their oxidation products diverge fundamentally: only 1,2,4-trimethylbenzene yields trimellitic anhydride, the essential precursor for high-performance plasticizers and wire insulation [1]. The presence of other alkyl-substituted aromatics in pseudocumene feed has a documented detrimental effect on both yield and purity of trimellitic anhydride, with some impurities undergoing oxidation to compounds that actively inhibit the desired oxidation pathway [1]. From a safety and regulatory perspective, while both 1,2,4- and 1,3,5-isomers share a NIOSH REL of 25 ppm, this limit is fourfold lower than the 100 ppm threshold applicable to xylene isomers—a distinction that mandates different engineering controls and procurement specifications in industrial hygiene programs [2]. Substitution without verified purity and isomer identity therefore introduces quantified yield penalties and regulatory non-compliance risks.

1,2,4-Trimethylbenzene: Quantitative Evidence Guide for Scientific Selection vs. Analogs


Industrial Oxidation: Exclusive Feedstock Specificity for Trimellitic Anhydride Production

1,2,4-Trimethylbenzene is the exclusive industrial feedstock for trimellitic anhydride (TMA) production via air oxidation; the 1,3,5-isomer (mesitylene) and 1,2,3-isomer (hemimellitene) do not yield this commercially critical tricarboxylic acid anhydride [1]. Feed purity is quantitatively critical: paraffin concentrations approaching 2 wt% or more in pseudocumene feed incur a significant oxygen consumption penalty in TMA production costs [2]. The presence of other alkyl-substituted aromatic impurities has a documented detrimental effect on both yield and purity of trimellitic anhydride, with certain impurities undergoing oxidation to compounds that actively inhibit pseudocumene oxidation to TMA [2].

Trimellitic Anhydride Synthesis Catalytic Oxidation Plasticizer Intermediates

Occupational Exposure Limits: Fourfold Stricter Threshold vs. Xylene Isomers

1,2,4-Trimethylbenzene carries a NIOSH Recommended Exposure Limit (REL) of 25 ppm (125 mg/m³) as an 8-hour TWA [1], a threshold shared with the 1,3,5-isomer but fourfold stricter than the 100 ppm OSHA PEL and ACGIH TLV applicable to xylene isomers (CAS 1330-20-7) [2]. OSHA has not established a specific PEL for 1,2,4-trimethylbenzene, though a 25 ppm PEL was proposed under the 1989 standard [3]. ACGIH has adopted a TLV-TWA of 25 ppm for mixed trimethylbenzene isomers [4].

Industrial Hygiene Occupational Safety Regulatory Compliance

Atmospheric Chemistry: Enhanced SOA Formation and Distinct Oxidation Profile vs. Toluene

In environmental chamber photooxidation experiments under urban-relevant polluted conditions (NOx ~10 ppb), 1,2,4-trimethylbenzene (1,2,4-TMB) exhibits a fundamentally different oxidation product distribution compared to toluene [1]. The yield of high molecular weight species (m/z ratio greater than 0.44) is quantitatively larger for 1,2,4-TMB than for toluene [2]. Ring-retaining oxidation products from 1,2,4-TMB are more diverse and abundant than predicted by current atmospheric chemistry mechanisms [1]. As a model compound for more highly substituted aromatic hydrocarbons, 1,2,4-TMB has been specifically selected to study the oxidation behavior of trimethylbenzenes as a class due to their elevated SOA yields relative to mono-substituted aromatics [1].

Atmospheric Chemistry Secondary Organic Aerosol Environmental Modeling

Dielectric Constant: Differentiated Electrical Property for Solvent Selection

1,2,4-Trimethylbenzene exhibits a dielectric constant of 2.4 at 16°C . This low dielectric constant categorizes it as a nonpolar aromatic solvent. While comparative dielectric data for the 1,3,5-isomer under identical conditions are not readily available in primary literature, the molecular symmetry difference between the asymmetric 1,2,4-isomer (dipole moment ~0 D due to cancellation) and the symmetric 1,3,5-isomer suggests potential differences in polarization response that may influence solvation behavior in specialized applications [1].

Solvent Properties Dielectric Characterization Formulation Science

Dynamic Viscosity: Quantified Transport Property for Fluid System Design

1,2,4-Trimethylbenzene exhibits a dynamic viscosity of 1.112 cP at 20°C [1]. This compound serves as a key aromatic component in hydrocarbon aviation fuels and surrogate fuel formulations, where its viscosity contributes to the overall flow characteristics in jet engine nozzle design and regenerative cooling system optimization [2]. Molecular dynamics simulations using the COMPASS force field have validated viscosity predictions for pure 1,2,4-TMB against NIST SUPERTRAPP reference data, with the sixth-order mixing rules providing superior prediction accuracy compared to Lorentz-Berthelot mixing rules [2].

Transport Properties Fluid Dynamics Aviation Fuel Surrogates

1,2,4-Trimethylbenzene: Evidence-Backed Procurement and Application Scenarios


Trimellitic Anhydride (TMA) Production: High-Purity Feedstock Procurement

1,2,4-Trimethylbenzene is the exclusive industrial feedstock for trimellitic anhydride synthesis via liquid-phase air oxidation. Procurement specifications must mandate isomer purity >98% with paraffin content strictly below 2 wt% to avoid oxygen consumption penalties and yield inhibition [1]. The presence of 1,3,5- or 1,2,3-isomers does not yield TMA and may introduce oxidation inhibitors [2]. Industrial users should require certificate of analysis (CoA) documentation verifying GC purity and absence of close-boiling C9 aromatic contaminants [1].

Occupational Hygiene-Mandated Solvent Replacement: VOC Compliance Scenario

In industrial settings where xylene-based solvents (PEL 100 ppm) are being phased out or require enhanced controls, 1,2,4-trimethylbenzene-containing formulations trigger a fourfold stricter exposure limit (NIOSH REL 25 ppm) [1]. Procurement decisions must account for the upgraded engineering controls (ventilation, monitoring) required for the 25 ppm threshold versus the 100 ppm threshold for xylenes [2]. Safety data sheet review and industrial hygiene assessment should precede any substitution from xylene to trimethylbenzene-containing solvents [1].

Environmental Fate Studies: Analytical Reference Standard Procurement

For atmospheric chemistry research requiring quantification of SOA precursors or development of emission inventories for substituted aromatics, 1,2,4-trimethylbenzene analytical standards (≥99.5% GC purity) are essential [1]. The compound's distinct oxidation profile—characterized by more diverse ring-retaining products and higher yields of high-molecular-weight species compared to toluene [2]—makes it a non-substitutable model compound for studying trimethylbenzene-class atmospheric behavior. GC-MS quantification methods validated for this analyte should be specified in procurement [1].

Aviation Fuel Surrogate Formulation: Component Selection Based on Validated Thermophysical Properties

1,2,4-Trimethylbenzene is included as an aromatic component in surrogate formulations for Jet A-1 and RP-3 aviation kerosene due to its representation of C9 aromatic behavior in real fuels [1]. Formulators should reference the validated density (0.876–0.880 g/cm³ at 20°C) and dynamic viscosity (1.112 cP at 20°C) values when designing surrogate mixtures [2]. The compound's thermophysical properties have been validated through molecular dynamics simulations against NIST reference data, supporting its selection over other C9 aromatics for which comparable validation may be lacking [1].

Technical Documentation Hub

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